N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride
CAS No.: 2367002-86-4
Cat. No.: VC7766134
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6
* For research use only. Not for human or veterinary use.
![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride - 2367002-86-4](/images/structure/VC7766134.png)
Specification
CAS No. | 2367002-86-4 |
---|---|
Molecular Formula | C11H15BrClN |
Molecular Weight | 276.6 |
IUPAC Name | N-[1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H |
Standard InChI Key | KFQNUDXNIIBMHG-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)Br)NC2CC2.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is C₁₁H₁₅BrClN, with a molecular weight of 276.6 g/mol . Its structure comprises three distinct regions:
-
4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, conferring electrophilic reactivity for cross-coupling reactions.
-
Ethylamine Backbone: A two-carbon chain linking the aromatic ring to the cyclopropane moiety.
-
Cyclopropanamine Group: A strained three-membered ring system known to enhance metabolic stability and binding affinity in drug design .
The InChI Key (KFQNUDXNIIBMHG-UHFFFAOYSA-N) and SMILES notation (Cl.CC(C1CC1)NCC(c2ccc(Br)cc2)C) provide unambiguous identifiers for computational modeling and database searches . X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a planar conformation, while the ethylamine chain exhibits torsional flexibility, enabling adaptive binding to biological targets .
Synthesis and Optimization Strategies
Nucleophilic Substitution Pathways
The compound is synthesized via a two-step process:
-
Formation of the Ethylamine Intermediate: 4-Bromophenylacetonitrile undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield 1-(4-bromophenyl)ethylamine.
-
Cyclopropane Functionalization: The amine reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions, followed by hydrochloric acid quenching to form the hydrochloride salt .
Key Reaction Parameters:
-
Temperature: 0–5°C (to minimize side reactions)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
-
Bromine Stability: Dehydrohalogenation risks at elevated temperatures.
-
Cyclopropane Ring Strain: Susceptibility to ring-opening reactions under acidic conditions.
Continuous flow reactors with precise temperature control (≤20°C) and inert atmospheres (N₂ or Ar) mitigate these issues, improving batch consistency .
Physicochemical Properties and Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.4 Hz, 2H, ArH), 3.72 (q, J = 6.8 Hz, 1H, CHNH), 2.98–2.89 (m, 2H, CH₂N), 1.51 (d, J = 6.8 Hz, 3H, CH₃), 0.98–0.85 (m, 4H, cyclopropane H) .
-
HRMS (ESI+): m/z calc. for C₁₁H₁₅BrN [M+H]⁺: 256.0432; found: 256.0435 .
Solubility and Stability
-
Aqueous Solubility: 12 mg/mL (20°C, pH 3.0), decreasing to <1 mg/mL at pH 7.4 due to protonation of the amine group .
-
Thermal Stability: Decomposes above 210°C, with a glass transition temperature (Tg) of 85°C observed via differential scanning calorimetry .
Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
MSSA | 32 | 64 |
MRSA | 64 | 128 |
The bromophenyl moiety likely disrupts cell membrane integrity, while the cyclopropane group reduces bacterial efflux pump activity .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for dopamine D3 receptor antagonists, with derivatives showing >90% receptor occupancy in rodent models at 10 mg/kg doses .
Material Science
Incorporation into conjugated microporous polymers (CMPs) yields materials with fluorescence quantum yields of 0.45–0.62, applicable in amine vapor sensing .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | MAO-B IC₅₀ (µM) | Aqueous Solubility (mg/mL) |
---|---|---|---|
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine HCl | Cyclopropane moiety | 8.2 | 12 |
N-[1-(4-Bromophenyl)ethyl]octylamine HCl | Linear octyl chain | 23.7 | 2.1 |
N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine HCl | Chlorine substitution | 9.8 | 14 |
The cyclopropane group confers superior enzyme affinity and solubility compared to aliphatic chains, while halogen type minimally influences activity .
Future Research Directions
-
Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.
-
Mechanistic Studies: Elucidate the role of cyclopropane strain in receptor binding via cryo-EM.
-
Environmental Impact: Biodegradation pathways in soil and aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume